

Application Notes: Radioligand Binding Assay for Adenosine A3 Receptor

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Compound of Interest

Compound Name: Adenosine receptor antagonist 3

Cat. No.: B12422501

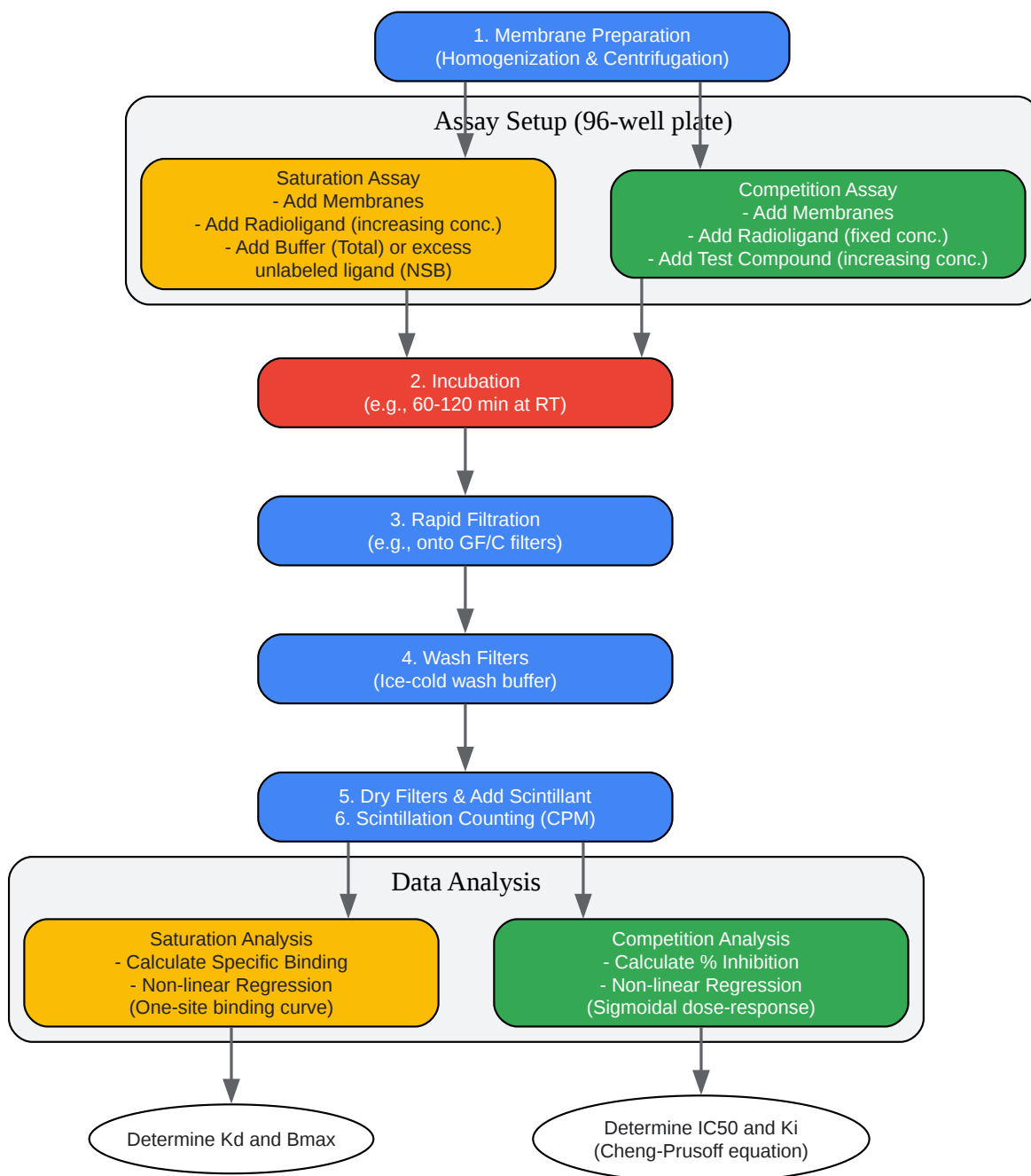
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Audience: Researchers, scientists, and drug development professionals.

Introduction: The Adenosine A3 Receptor (A3AR) is a G protein-coupled receptor (GPCR) that has emerged as a significant therapeutic target for various conditions, including inflammatory diseases, cancer, and cardiac ischemia.[1][2] Characterizing the interaction of novel chemical entities with A3AR is a critical step in the drug discovery process. Radioligand binding assays are a fundamental tool for quantifying the affinity of ligands for the A3AR, enabling the determination of key parameters such as the equilibrium dissociation constant (K_d) of a radioligand, the receptor density (B_{max}) in a given tissue or cell preparation, and the inhibition constant (K_i) of unlabeled test compounds.[3] These notes provide detailed protocols for performing saturation and competition radioligand binding assays for the human A3AR.

Adenosine A3 Receptor Signaling Pathways

The A3AR is primarily coupled to inhibitory G proteins (G_i) and G_q proteins.[4][5] Upon agonist binding, G_i activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] This pathway also involves the activation of mitogen-activated protein kinase (MAPK) pathways.[4][5] Coupling to G_q stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C (PKC) activation.[5] G-protein independent signaling, such as through the RhoA-PLD pathway, has also been reported.[4][5]



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